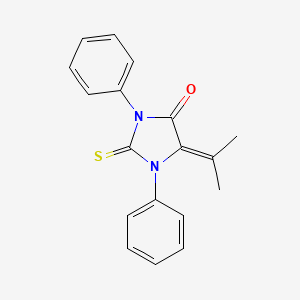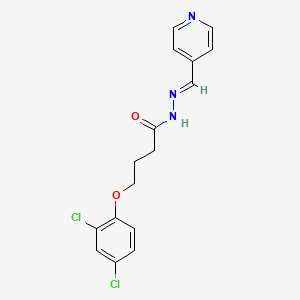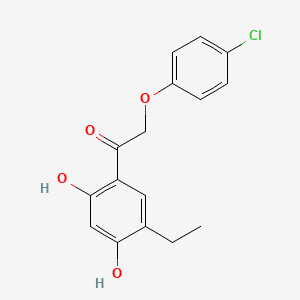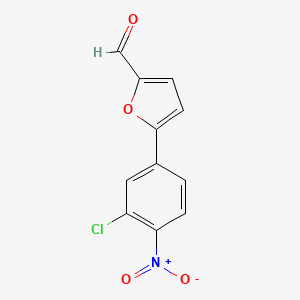
5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to study the structure and formation of amyloid fibrils, as well as to develop diagnostic and therapeutic strategies for these diseases.
作用机制
Thioflavin T binds specifically to amyloid fibrils, resulting in a significant increase in fluorescence intensity. The fluorescence emission spectrum of 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T is highly sensitive to the local environment of the dye, which allows researchers to monitor changes in the conformation and aggregation state of amyloid fibrils. Thioflavin T has been shown to bind to a variety of amyloidogenic proteins, including beta-amyloid, alpha-synuclein, and tau.
Biochemical and physiological effects
Thioflavin T is a relatively non-toxic dye that has been used in a variety of biochemical and physiological assays. Thioflavin T has been shown to interfere with the aggregation of amyloidogenic proteins, suggesting that it may have therapeutic potential for amyloid-related diseases. Thioflavin T has also been used to study the interaction of amyloid fibrils with cellular membranes, and to investigate the role of amyloid fibrils in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
Thioflavin T has several advantages for lab experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a variety of experimental techniques. However, 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T has several limitations, including its potential to interfere with some experimental assays, its relatively low photostability, and its potential for non-specific binding to other biomolecules.
未来方向
Thioflavin T has been widely used in scientific research for its ability to bind to amyloid fibrils, but there is still much to be learned about the mechanism of action and potential therapeutic applications of this dye. Future research directions include the development of new 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T derivatives with improved photostability and specificity, the investigation of the interaction of this compound T with other biomolecules, and the development of new diagnostic and therapeutic strategies for amyloid-related diseases.
合成方法
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with thiosemicarbazide, followed by cyclization with formaldehyde. Another method involves the reaction of 2-hydroxybenzophenone with thiosemicarbazide, followed by oxidation with iodine. These methods have been optimized to produce high yields of pure 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T.
科学研究应用
Thioflavin T has been used in a wide range of scientific research applications, including the detection and quantification of amyloid fibrils in vitro and in vivo. Thioflavin T fluorescence has been used to monitor the formation of amyloid fibrils in real-time, allowing researchers to study the kinetics and thermodynamics of fibril formation. Thioflavin T has also been used to develop diagnostic assays for amyloid-related diseases, such as Alzheimer's disease, and to screen potential therapeutic compounds that can inhibit fibril formation.
属性
IUPAC Name |
1,3-diphenyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13(2)16-17(21)20(15-11-7-4-8-12-15)18(22)19(16)14-9-5-3-6-10-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNZVIMZFZOUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)

![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)


![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)

![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)